

CAS number 38205-66-2 properties and hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Thiazol-4-yl)ethanone

Cat. No.: B1352759

[Get Quote](#)

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Note on CAS Number Identification: Initial searches for the provided CAS number 38205-66-2 primarily identify the compound 1-(4-Thiazolyl)ethanone. However, the context of the topic, focusing on properties and hazards relevant to pharmaceutical development, strongly suggests the intended subject is 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a known impurity of the antibiotic flucloxacillin.^[1] This guide will focus on this latter compound, for which the correct CAS number is 3919-74-2.^[2]

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest within the pharmaceutical industry.^[1] Its primary relevance stems from its classification as a process-related impurity and potential degradation product of flucloxacillin, a beta-lactam antibiotic.^{[1][3]} It also serves as a key intermediate in the synthesis of flucloxacillin sodium.^[4] As such, a thorough understanding of its chemical properties, synthesis, and potential hazards is critical for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs. This document provides a comprehensive technical overview of the compound, summarizing its physicochemical properties, synthesis protocols, analytical methodologies, and associated hazards.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to cream or pale brown powder.^[1] It is a versatile molecule for further chemical synthesis due to its reactive carboxylic acid group and stable isoxazole ring.^{[1][3]}

Property	Value	Reference
IUPAC Name	3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid	[5][6]
Synonyms	Flucloxacillin Impurity D, Fcimic acid	[7][8]
CAS Number	3919-74-2	[2][6][9]
Molecular Formula	C ₁₁ H ₇ ClFNO ₃	[3][5][8]
Molecular Weight	255.63 g/mol	[3][8]
Appearance	White to cream or pale brown powder	[1]
Melting Point	202-204 °C	[7]
Purity	Commercially available in ≥98% purities	[8]
InChI Key	REIPZLFZMOQHJT-UHFFFAOYSA-N	[5][8]
SMILES	Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O	[6]

Chemical Reactivity

The chemical reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is dictated by its principal functional groups:

- Carboxylic Acid: This group can undergo standard reactions such as esterification with alcohols, amidation with amines, and conversion to an acyl chloride.[1][3]
- Isoxazole Ring: The isoxazole ring is generally stable but can be susceptible to cleavage under specific reaction conditions.[1]

- Halogenated Phenyl Ring: The chloro and fluoro substituents on the phenyl ring influence the molecule's electronic properties and can participate in nucleophilic substitution reactions.[3]

Synthesis and Experimental Protocols

This compound can be formed during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical testing.[1] While multiple synthesis routes exist for isoxazole derivatives, a common foundational method involves the cyclocondensation reaction of a β -ketoester with hydroxylamine.[1][3] A more specific protocol involves the conversion of the carboxylic acid to its corresponding acyl chloride, a key step in the synthesis of flucloxacillin.

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol describes an improved method for synthesizing the acyl chloride derivative, avoiding harsh chlorinating agents like phosphorus oxychloride or thionyl chloride which generate significant hazardous waste.[4]

- Objective: To convert 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride using bis(trichloromethyl) carbonate (triphosgene).
- Reactants and Molar Ratios:
 - 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: 1 equivalent (e.g., 25.55 g, 100 mmol)[4]
 - Bis(trichloromethyl) carbonate: 0.33 equivalents (e.g., 9.80 g, 33 mmol)[4]
 - Catalyst (e.g., Tetramethylurea): 0.02 equivalents (e.g., 0.232 g, 2 mmol)[4]
 - Solvent (e.g., Toluene): 10x the mass of the carboxylic acid[4]
- Procedure:
 - Charge a reaction vessel with 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.[4]

- Stir the mixture until uniform.[4]
- Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes at room temperature. An absorption system for the generated hydrogen chloride gas must be in place.[4]
- After the addition is complete, heat the reaction mixture to 110°C and maintain at reflux for 2 hours.[4]
- Following the reaction period, recover the toluene solvent via vacuum distillation.[4]
- Collect the product fraction by vacuum distillation at 168-170°C (at 0.667 kPa). The product solidifies upon cooling.[4]
- Expected Outcome: This method has a reported yield of 95.7% and a purity of 99.9% (by GC).[4]

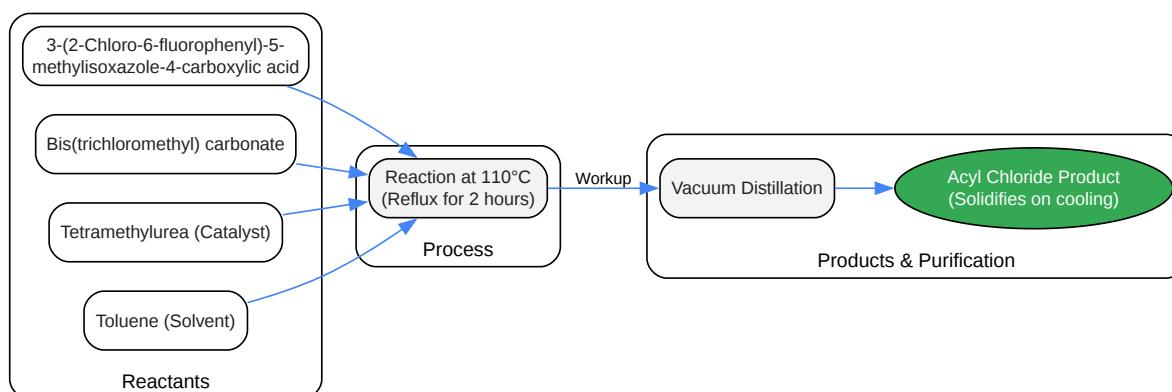


Diagram 1: Synthesis of Acyl Chloride

[Click to download full resolution via product page](#)

Diagram 1: Synthesis of Acyl Chloride (Within 100 characters)

Biological Context and Mechanism of Action

The primary biological significance of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its role as an impurity in flucloxacillin, a narrow-spectrum antibiotic.[1][3] While isoxazole derivatives as a class can exhibit a range of biological activities, including antibacterial effects, the specific activity of this compound is not well-documented.[1] Its presence in a pharmaceutical product necessitates a thorough toxicological evaluation to establish safe limits.[1]

Mechanism of Action of the Parent Drug: Flucloxacillin

To understand the context in which this impurity is relevant, it is useful to understand the mechanism of the parent drug. Flucloxacillin, like other beta-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1][10] It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[10][11] These enzymes are essential for the cross-linking of peptidoglycan chains, a critical component for cell wall strength and rigidity.[10] By disrupting this process, flucloxacillin weakens the cell wall, leading to cell lysis and bacterial death.[11]

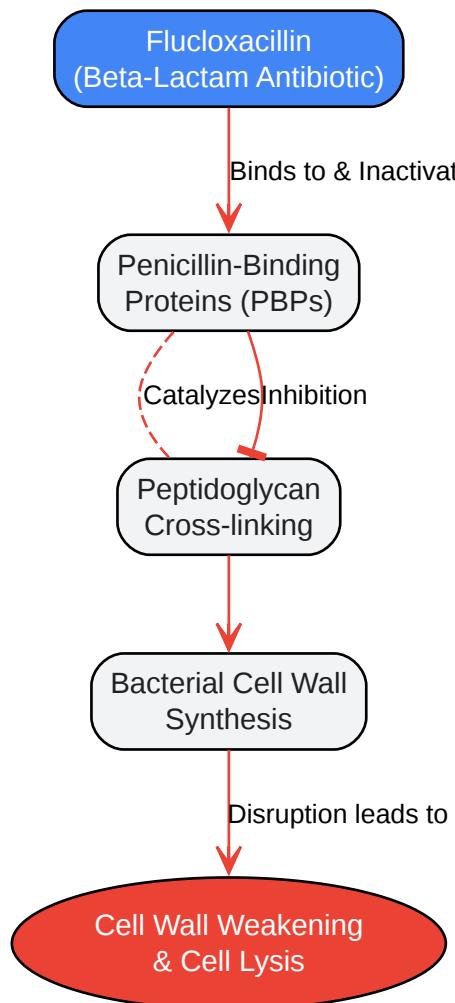


Diagram 2: Mechanism of Beta-Lactam Antibiotics

[Click to download full resolution via product page](#)

Diagram 2: Mechanism of Beta-Lactam Antibiotics (Within 100 characters)

Analytical Methodologies

Accurate and precise analytical methods are essential for the detection and quantification of impurities in active pharmaceutical ingredients (APIs) and final drug products. For 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in flucloxacillin samples, High-Performance Liquid Chromatography (HPLC) is a standard technique.[\[1\]](#)

Experimental Protocol: Analysis by Reverse-Phase HPLC

This protocol outlines a general method for the quantification of the target impurity in a flucloxacillin sample.

- Objective: To separate and quantify 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the flucloxacillin API.[1]
- Materials:
 - HPLC system with a UV detector.[1]
 - C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
 - Acetonitrile (HPLC grade).[1]
 - Water (HPLC grade).[1]
 - Buffer (e.g., 0.1% Formic Acid).[1]
 - Reference standard of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[1]
 - Flucloxacillin sample for testing.[1]
- Procedure:
 - Mobile Phase Preparation: Prepare a suitable mobile phase, typically consisting of a gradient mixture of acetonitrile and buffered water (e.g., with 0.1% formic acid).[1]
 - Standard Solution Preparation: Accurately weigh a precise amount of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.[1]
 - Sample Solution Preparation: Accurately weigh the flucloxacillin sample and dissolve it in the same solvent used for the standard solutions to a known concentration.
 - Chromatographic Conditions:
 - Set a suitable flow rate (e.g., 1.0 mL/min).

- Set the UV detector to a wavelength appropriate for detecting both the API and the impurity.
- Implement a gradient program that starts with a lower concentration of acetonitrile and increases over time to ensure separation and elution of all components.[1]
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.[1]
- Quantification: Identify the impurity peak in the sample chromatogram by comparing its retention time to that of the reference standard. Calculate the concentration of the impurity in the sample by using the peak area and the calibration curve generated from the standard solutions.[1]

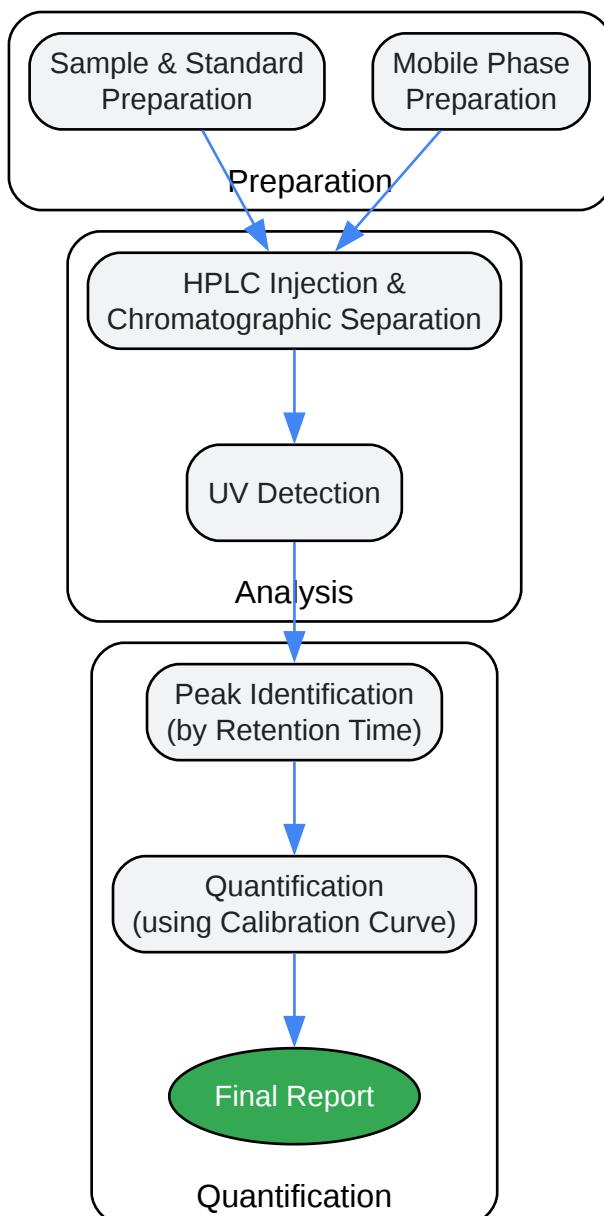


Diagram 3: General Workflow for Impurity Analysis

[Click to download full resolution via product page](#)

Diagram 3: General Workflow for Impurity Analysis (Within 100 characters)

Hazards, Safety, and Handling

Safety data indicates that 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a hazardous substance.^[1] Proper handling and storage procedures are essential to minimize risk to laboratory personnel.

GHS Hazard Classification

Hazard Class	GHS Code	Description	Reference
Skin Irritation	H315	Causes skin irritation	[1] [3] [7] [12]
Eye Irritation	H319	Causes serious eye irritation	[1] [3] [7] [12]
Respiratory Irritation	H335	May cause respiratory irritation	[1] [3] [7] [12]
Acute Oral Toxicity	H302	Harmful if swallowed	[3]

Toxicological Summary

As a known pharmaceutical impurity, the toxicological profile of this compound is of high importance. A full assessment is required to establish safe limits in the final drug product, which typically involves in vitro and in vivo studies to evaluate its potential for genotoxicity, cytotoxicity, and other adverse effects.[\[1\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[\[7\]](#)[\[12\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[7\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[\[7\]](#)[\[12\]](#)
 - Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a full-face respirator with an appropriate particulate filter.[\[7\]](#)
- General Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly with soap and water after handling. Launder contaminated work clothes separately.[\[12\]](#)

Storage

- Store in original, tightly sealed containers.[7][12]
- Keep in a cool, dry, and well-ventilated place.[7][12]
- Store away from incompatible materials such as strong oxidizing agents and foodstuff containers.[12]

First-Aid Measures

- Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][12]
- Skin Contact: Immediately flush skin with plenty of running water and soap if available. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[7][12]
- Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][12]
- Ingestion: If swallowed, give a glass of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[12]

Accidental Release Measures

- Minor Spills: Clean up spills immediately using dry methods to avoid generating dust. Vacuum up the material using an explosion-proof machine and place it in a sealed, labeled container for disposal.[12]
- Major Spills: Evacuate the area and move upwind. Alert emergency services. Control personal contact by using appropriate PPE. Prevent the spillage from entering drains or waterways.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]
- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid [lgcstandards.com]
- 7. echemi.com [echemi.com]
- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic... [cymitquimica.com]
- 9. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 10. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Flucloxacillin | 5250-39-5 | AF45048 | Biosynth [biosynth.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [CAS number 38205-66-2 properties and hazards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1352759#cas-number-38205-66-2-properties-and-hazards\]](https://www.benchchem.com/product/b1352759#cas-number-38205-66-2-properties-and-hazards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com